11-Oxabicyclo[4.4.1]undeca-1,3,5-triene
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Overview
Description
11-Oxabicyclo[4.4.1]undeca-1,3,5-triene: is a bicyclic organic compound with the molecular formula C10H8O . It is characterized by a unique structure that includes a seven-membered ring fused to a five-membered ring with an oxygen atom incorporated into the larger ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated bicyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its incorporation into polymer matrices can enhance the material’s properties, such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
11-Azabicyclo[4.4.1]undeca-1,3,5-triene: This compound has a nitrogen atom instead of an oxygen atom in the bicyclic structure.
Bicyclo[4.4.1]undeca-1,3,5-triene: This compound lacks the oxygen atom in the bicyclic structure
Comparison: 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene is unique due to the presence of an oxygen atom in its structure, which imparts different chemical and physical properties compared to its analogs. The oxygen atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct in its applications and behavior .
Properties
CAS No. |
832111-08-7 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
11-oxabicyclo[4.4.1]undeca-1,3,5-triene |
InChI |
InChI=1S/C10H12O/c1-2-6-10-8-4-3-7-9(5-1)11-10/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
KIUNVVUOANJDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CC=C(C1)O2 |
Origin of Product |
United States |
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